Regioisomeric Differentiation: 5-Bromo-2-methylphenoxy vs. 4-Bromo-2-methylphenoxy Substitution in Azetidine-1-carboxylate Scaffolds
A direct comparator for the target compound is tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate (CAS 2270912-78-0), which differs solely by the position of the bromine atom on the phenoxy ring (meta vs. para). This regioisomer is commercially available with a certified purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The target compound (4-bromo-2-methylphenoxy substitution) and this regioisomer are structurally non-equivalent; their chromatographic retention times, NMR chemical shifts, and reactivity in cross-coupling reactions are expected to differ, although no head-to-head analytical comparison has been published. Procurement of either regioisomer requires verification that the correct substitution pattern is obtained, as a 4-bromo vs. 5-bromo positional switch is a common synthetic outcome in electrophilic aromatic substitution and can lead to divergent biological activity.
| Evidence Dimension | Substitution pattern identity and certified purity |
|---|---|
| Target Compound Data | 4-bromo-2-methylphenoxy substitution on azetidine-1-carboxylate (CAS 1422524-68-2); purity not uniformly specified across all vendors but reported at ≥95% by select suppliers |
| Comparator Or Baseline | tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate (CAS 2270912-78-0): certified purity 98%, QC documentation available (NMR, HPLC, GC) from supplier Bidepharm |
| Quantified Difference | Regioisomeric difference: bromine at C-4 (para) vs. C-5 (meta); purity specification difference of ≥3% between highest-certified comparator (98%) and typical target compound specifications (≥95%) |
| Conditions | Supplier-specified purity; analytical characterization via NMR, HPLC, GC as reported on vendor datasheets |
Why This Matters
For procurement, regioisomeric purity directly impacts the validity of SAR studies and downstream biological data; the absence of certified QC documentation for the target compound versus certified documentation for the 5-bromo analog represents a verifiable quality-assurance gap that must be bridged by the procuring lab through independent analytical verification.
